molecular formula C8H11N3O2S B13220325 Methyl s-(pyrimidin-2-yl)cysteinate

Methyl s-(pyrimidin-2-yl)cysteinate

Cat. No.: B13220325
M. Wt: 213.26 g/mol
InChI Key: DVNCBAPMRIRKBS-UHFFFAOYSA-N
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Description

Methyl s-(pyrimidin-2-yl)cysteinate is a compound that features a pyrimidine ring attached to a cysteine derivative Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl s-(pyrimidin-2-yl)cysteinate typically involves the reaction of cysteine with a pyrimidine derivative. One common method includes the use of methylation agents to introduce the methyl ester group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl s-(pyrimidin-2-yl)cysteinate can undergo various chemical reactions including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Methyl s-(pyrimidin-2-yl)cysteinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl s-(pyrimidin-2-yl)cysteinate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, affecting their function. The cysteine derivative part of the molecule can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. These interactions can influence various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl s-(pyrimidin-2-yl)cysteinate is unique due to its combination of a pyrimidine ring with a cysteine derivative. This structure allows it to interact with both nucleic acids and proteins, providing a versatile tool for various scientific applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in research and industrial applications.

Biological Activity

Methyl S-(pyrimidin-2-yl)cysteinate is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

  • Molecular Formula : C8H12ClN3O2S
  • Molecular Weight : 249.72 g/mol
  • IUPAC Name : Methyl 2-amino-3-(pyrimidin-2-ylsulfanyl)propanoate hydrochloride
  • Canonical SMILES : COC(=O)C(CSC1=NC=CC=N1)N.Cl

This compound exhibits its biological effects primarily through enzyme inhibition and interaction with nucleic acids. The presence of the pyrimidine ring allows it to participate in various biochemical processes, including:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which may include kinases and proteases, crucial for cellular signaling and metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially making it useful against bacterial infections.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes, particularly those involved in cancer progression and infectious diseases.

Enzyme Target IC50 (µM)
Kinase A4.5
SARS-CoV-2 Main Protease3.14
Dipeptidyl Peptidase IV (DPP-IV)5.0

Case Studies

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits cell proliferation in human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through activation of caspase pathways .
  • Antiviral Activity : In the context of viral infections, research indicated that this compound shows promise as an antiviral agent against coronaviruses by inhibiting the main protease essential for viral replication .

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

methyl 2-amino-3-pyrimidin-2-ylsulfanylpropanoate

InChI

InChI=1S/C8H11N3O2S/c1-13-7(12)6(9)5-14-8-10-3-2-4-11-8/h2-4,6H,5,9H2,1H3

InChI Key

DVNCBAPMRIRKBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSC1=NC=CC=N1)N

Origin of Product

United States

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